3-(3-Fluoro-4-methoxyphenyl)-3-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-4-methoxyphenyl)-3-pentanol is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, along with a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-3-pentanol typically involves the use of Grignard reagents. A common method includes the reaction of 3-fluoro-4-methoxybenzyl chloride with a suitable Grignard reagent, followed by hydrolysis to yield the desired product . The reaction is usually carried out in an anhydrous environment using solvents like diethyl ether or tetrahydrofuran to stabilize the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-3-pentanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)-3-pentanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-3-pentanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluoro and methoxy groups can enhance its binding affinity and specificity towards certain targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyacetophenone
- 3-Fluoro-4-methoxyphenylacetic acid
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)-3-pentanol stands out due to its specific structural features, such as the combination of a fluoro and methoxy group on the phenyl ring along with a pentanol chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-4-12(14,5-2)9-6-7-11(15-3)10(13)8-9/h6-8,14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKRSCFWYGXIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)OC)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.